1-(Bromomethyl)-1H-imidazole

Description

Imidazole (B134444) Heterocycles: Foundational Importance in Synthetic Organic Chemistry

Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, stands as a cornerstone in the field of synthetic organic chemistry. journalijcar.org Its derivatives are not only prevalent in nature but are also integral components of numerous pharmaceuticals and functional materials. journalijcar.orgresearchgate.netajrconline.org The unique structural and electronic properties of the imidazole ring make it a versatile scaffold for the construction of complex molecular architectures. ajrconline.org

The significance of imidazole heterocycles stems from several key characteristics:

Biological Relevance: The imidazole moiety is a fundamental component of essential biological molecules such as the amino acid histidine, histamine, and biotin. researchgate.nettsijournals.com This prevalence in nature has made imidazole derivatives a focal point in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications, including antifungal, antimicrobial, anticancer, and antihypertensive agents. journalijcar.orgresearchgate.netajrconline.org

Versatile Chemical Reactivity: The imidazole ring possesses an amphoteric nature, making it susceptible to both electrophilic and nucleophilic attack. journalijcar.org It is also thermally stable and resistant to oxidation and reduction under many conditions. journalijcar.org This reactivity allows for extensive functionalization, enabling chemists to fine-tune the properties of imidazole-containing molecules.

Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, playing a crucial role in the structure and function of enzymes and proteins. tsijournals.com This property is also harnessed in the development of metal-based catalysts and materials.

Privileged Structure: In medicinal chemistry, the imidazole ring is considered a "privileged scaffold." This term refers to a molecular framework that can bind to a variety of biological targets with high affinity, making it a valuable starting point for drug discovery. ajrconline.org

The synthesis of imidazole derivatives has been a subject of intense research, with classic methods like the Debus-Radziszewski synthesis and numerous modern variations providing access to a vast chemical space. researchgate.netrsc.org The continuous development of new synthetic methodologies underscores the enduring importance of this heterocyclic system in contemporary organic chemistry. rsc.org

1-(Bromomethyl)-1H-imidazole as a Pivotal Synthon in Molecular Construction

Within the diverse family of imidazole derivatives, this compound has emerged as a particularly valuable synthon, or building block, for the synthesis of more complex molecules. Its utility lies in the reactive bromomethyl group attached to one of the nitrogen atoms of the imidazole ring. evitachem.com This feature makes it a potent electrophile and an efficient reagent for introducing the imidazolylmethyl moiety into a wide range of substrates.

The key attributes of this compound as a synthon include:

Alkylating Agent: The presence of the bromine atom, a good leaving group, makes the bromomethyl group highly susceptible to nucleophilic substitution. This allows for the straightforward attachment of the imidazolylmethyl group to various nucleophiles, such as amines, alcohols, and thiols, forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Versatility in Synthesis: This reactivity has been exploited in the synthesis of a broad spectrum of compounds. For instance, it is used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. evitachem.com The resulting imidazolylmethyl-containing molecules often exhibit significant biological activity.

Precursor to N-Heterocyclic Carbenes (NHCs): this compound and its derivatives can serve as precursors for the synthesis of N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic catalysis, facilitating a variety of chemical transformations. researchgate.net

The synthesis of this compound itself can be achieved through the bromination of 1-methyl-1H-imidazole using reagents like N-bromosuccinimide (NBS). The strategic placement of the reactive bromomethyl group on the imidazole core provides chemists with a reliable tool for molecular construction, enabling the efficient assembly of complex and functionally diverse molecules.

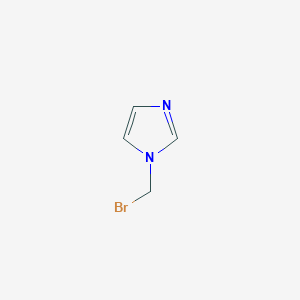

Structure

2D Structure

3D Structure

Properties

CAS No. |

89149-89-3 |

|---|---|

Molecular Formula |

C4H5BrN2 |

Molecular Weight |

161.00 g/mol |

IUPAC Name |

1-(bromomethyl)imidazole |

InChI |

InChI=1S/C4H5BrN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |

InChI Key |

QMEYRNMNVAARRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Exploration of 1 Bromomethyl 1h Imidazole

Nucleophilic Displacement Reactions at the Bromomethyl Moiety

The most prominent feature of 1-(bromomethyl)-1H-imidazole's reactivity is the bromomethyl group's susceptibility to nucleophilic attack. The bromine atom, being a good leaving group, facilitates the displacement by a wide array of nucleophiles, making this compound an effective imidazolyl-methylating agent.

This compound and its isomers are known to react with various nucleophiles, leading to the formation of new derivatives. evitachem.comevitachem.com The reaction involves the nucleophile attacking the carbon atom of the bromomethyl group, resulting in the displacement of the bromide ion and the formation of a new covalent bond. evitachem.com This general reactivity pattern is observed with nitrogen, oxygen, and sulfur-based nucleophiles, each leading to a distinct class of products. For instance, reactions with amines yield substituted (imidazol-1-ylmethyl)amines, while reactions with alcohols or phenols produce the corresponding ethers, and thiols give rise to thioethers. evitachem.comarkat-usa.org

This reactivity is a cornerstone of its application in organic synthesis, allowing for the introduction of the imidazolylmethyl moiety into a wide range of molecular scaffolds. cymitquimica.comcymitquimica.com

The nucleophilic substitution reactions of this compound are a strategic method for constructing carbon-heteroatom bonds, which are fundamental linkages in many biologically active molecules and functional materials. researchgate.netacs.org

C-N Bond Formation: The reaction with nitrogen nucleophiles such as primary and secondary amines, as well as other nitrogen-containing heterocycles like imidazole (B134444) or triazole, provides a direct route to N-(imidazol-1-ylmethyl) derivatives. arkat-usa.org These reactions are typically performed in the presence of a base to neutralize the HBr formed. arkat-usa.org

C-O Bond Formation: Oxygen-centered nucleophiles, including alkoxides, phenoxides, and carboxylates, readily displace the bromide to form ethers and esters, respectively. arkat-usa.orgresearchgate.net This method has been applied in the synthesis of various ether-linked heterocyclic compounds. rsc.org

C-S Bond Formation: Thiolates and other sulfur nucleophiles are also effective in displacing the bromide, yielding the corresponding thioethers. evitachem.com This C-S bond formation is crucial for the synthesis of various sulfur-containing heterocyclic compounds. researchgate.net

The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile Category | Example Nucleophile | Product Type | C-Heteroatom Bond Formed |

| Nitrogen | 1H-imidazole arkat-usa.org | 1,1'-Methylenebis(1H-imidazole) | C-N |

| Oxygen | Phenol researchgate.net | 1-(Phenoxymethyl)-1H-imidazole | C-O |

| Sulfur | Thiophenol researchgate.net | 1-[(Phenylsulfanyl)methyl]-1H-imidazole | C-S |

| Nitrogen | 1H-1,2,4-Triazole arkat-usa.org | 1-[(1,2,4-Triazol-1-yl)methyl]-1H-imidazole | C-N |

The high reactivity of the bromomethyl group in nucleophilic substitution reactions stems from its pronounced electrophilic character. evitachem.comevitachem.com The carbon atom of the -CH2Br group is rendered electron-deficient and thus susceptible to attack by electron-rich species (nucleophiles). This electrophilicity is a consequence of the synergistic electron-withdrawing effects of the adjacent bromine atom and the N-substituted imidazole ring.

The bromine atom, due to its high electronegativity, polarizes the C-Br bond, creating a partial positive charge on the carbon atom. Furthermore, the electron density on a halogen atom is anisotropically distributed, creating an electrophilic region known as a σ-hole, which can engage in attractive interactions with nucleophiles. acs.org This inherent property of covalently bonded halogens contributes to the reactivity profile of the molecule. The imidazole ring, particularly when quaternized at the N1 position, also acts as an electron-withdrawing group, further enhancing the electrophilicity of the methylene (B1212753) carbon. evitachem.com

Strategic C-Heteroatom Bond Construction (e.g., C-N, C-O, C-S)

Intramolecular and Intermolecular Reactions of the Imidazole Core

While the bromomethyl moiety is the primary site for nucleophilic attack, the imidazole ring itself possesses a distinct reactivity profile, enabling it to participate in various reactions that modify the heterocyclic core.

The imidazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. chemdad.com It is generally more susceptible to electrophilic attack than its isomer, pyrazole. uobabylon.edu.iq The substitution typically occurs at the C4 or C5 positions, as the intermediate arenium ion formed during this process is more stabilized by resonance. uobabylon.edu.iq Attack at the C2 position is less favored. uobabylon.edu.iq Common electrophilic substitution reactions for the imidazole ring include:

Nitration: Treatment with nitric acid in sulfuric acid introduces a nitro group, yielding 4-nitro- or 5-nitroimidazole derivatives. uobabylon.edu.iq

Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of imidazole-4-sulfonic acid. uobabylon.edu.iq

Halogenation: The imidazole ring can be readily halogenated. For example, bromination with bromine in an appropriate solvent can lead to polybrominated products. uobabylon.edu.iq

While the N1-bromomethyl group influences the ring's electron density, the fundamental capacity for electrophilic substitution remains a key feature of the imidazole core's reactivity. evitachem.com

The imidazole skeleton can undergo various transformations that alter its ring structure, including expansions, constrictions, and rearrangements, often under specific conditions such as photochemical irradiation or in the presence of certain reagents. acs.org

Ring Rearrangement: Photochemical reactions have been shown to cause a formal interchange of the ring atoms in imidazole derivatives. acs.org For example, substituted imidazoles can isomerize via a process that involves the permutation of the C2 and C4 carbons or the C1 and C5 positions. acs.org These rearrangements are believed to proceed through highly energetic intermediates and conical intersections on the singlet excited state surface. acs.org

Ring Expansion: Certain domino reactions involving imidazolium (B1220033) ylides and 2H-azirines have been reported to result in a ring expansion process, yielding pyrrolylimidazole derivatives. nih.gov This type of reaction demonstrates how the imidazole core can be integrated into a larger heterocyclic system through a multi-step, one-pot procedure.

Ring Opening: Under the influence of electron-deficient acetylenes and water, 1-substituted imidazoles can undergo a stereoselective ring-opening reaction. acs.org This process is thought to proceed through a tandem sequence involving nucleophilic addition of the imidazole to the alkyne, followed by quenching with water and rearrangement to yield functionalized 1,4-diaza-2,5-dienes. acs.org

These examples, while not all starting from this compound, illustrate the potential reaction pathways available to the imidazole core under various conditions. rsc.orgresearchgate.net

Participation in Electrophilic Aromatic Substitution

Elucidation of Reaction Mechanisms and Theoretical Predictions

The elucidation of how this compound behaves in chemical reactions involves a synergistic combination of hands-on experimentation and theoretical modeling. This dual approach provides a comprehensive picture, where experimental observations validate theoretical predictions and computational models offer insights into fleeting, unobservable states.

To decipher the step-by-step sequence of a reaction mechanism, chemists rely on a suite of established experimental techniques. These methods are designed to gather evidence about the reaction's kinetics, the intermediates formed, and the factors influencing the outcome.

Kinetic Studies: The rate of a reaction provides crucial clues about the mechanism's rate-determining step. For reactions involving this compound, kinetic studies would involve systematically varying the concentrations of reactants and catalysts while monitoring the rate of product formation or reactant consumption, often using spectroscopic methods or chromatography. The data obtained helps in formulating a rate law that must be consistent with any proposed mechanism.

Product Analysis and Isolation: The cornerstone of mechanistic investigation is the thorough identification of all reaction products, including major and minor species. Techniques such as column chromatography are frequently used to separate the components of a reaction mixture. google.com Once isolated, the structure of each product is determined using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. scispace.com Elemental analysis is also employed to confirm the empirical formula and purity of the isolated compounds. scispace.com For instance, in the reaction of this compound with a nucleophile, isolating and characterizing the substituted product confirms the occurrence of a nucleophilic substitution pathway.

Control Experiments and Crossover Studies: Control experiments are vital to confirm the role of each reactant and catalyst. For example, running a reaction in the absence of a proposed catalyst can prove its necessity. Crossover experiments can be used to determine whether a reaction is intermolecular or intramolecular. In the context of this compound, a crossover experiment could distinguish between a mechanism involving a dissociated imidazolium cation and one where the nucleophile directly displaces the bromide.

Isotopic Labeling: Substituting an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) can be a powerful tool. The position of the label in the product can trace the pathway of specific atoms from reactant to product. Furthermore, the kinetic isotope effect (a change in reaction rate upon isotopic substitution) can provide evidence for bond-breaking or bond-forming at the labeled position in the rate-determining step.

Table 1: Summary of Experimental Approaches for Mechanistic Studies

| Technique | Purpose | Key Findings for Imidazole Derivatives |

|---|---|---|

| Reaction Kinetics | Determine the rate law and identify the species involved in the rate-determining step. | Elucidates whether the reaction follows SN1, SN2, or other pathways by analyzing the dependence of the rate on reactant concentrations. |

| Product Isolation & Characterization | Identify all major and minor products to account for all reaction pathways. | Column chromatography is used for separation, followed by NMR, IR, and MS for structural confirmation of substituted imidazoles. google.comscispace.com |

| Control Experiments | Establish the necessity of specific reagents or conditions for the reaction to proceed. | A direct reaction of an α-bromoketone with imidazole without a base was shown to yield undesired 1,3-disubstituted imidazolium salts. researchgate.net |

| Spectroscopic Analysis | Monitor reaction progress and identify transient species. | NMR and IR spectroscopy are used to follow the disappearance of starting materials and the appearance of products over time. scispace.com |

While experimental methods provide macroscopic and structural information, computational chemistry offers a molecular-level view of the reaction landscape. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to model chemical reactions with a favorable balance of accuracy and computational cost.

Mapping Potential Energy Surfaces: DFT calculations can map the potential energy surface of a reaction. This involves calculating the energies of reactants, products, and, most importantly, the transition states and intermediates that connect them. The lowest energy path on this surface represents the most likely reaction mechanism.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that cannot be isolated experimentally. DFT can be used to locate and characterize the geometry and energy of transition states. This information is critical for understanding the activation energy of a reaction and predicting its rate. For example, DFT calculations could differentiate between the associative transition state of an SN2 reaction and the dissociative pathway of an SN1 reaction involving this compound.

Intermediate Stability: DFT can predict the relative stabilities of potential intermediates. In the reactions of this compound, this could involve calculating the energy of the corresponding imidazolium carbocation to assess the feasibility of an SN1-type mechanism. Studies on related heterocyclic systems have successfully used DFT calculations to show that reactions proceed via specific intermediates, such as a seleniranium intermediate in the reaction of 2-(bromomethyl)-1,3-thiaselenole. researchgate.net

Predicting Spectroscopic Properties: A significant advantage of DFT is its ability to predict spectroscopic data, such as NMR chemical shifts. By calculating the expected NMR spectrum for a proposed intermediate or transition state, a direct comparison can be made with experimental data, providing strong evidence for or against a particular mechanistic hypothesis.

Table 2: Application of Computational Chemistry in Mechanistic Analysis

| Computational Method | Application | Insights Gained for Imidazole Systems |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and energy calculations for reactants, products, intermediates, and transition states. | Used to optimize geometries, resolve spectral overlaps, and predict reaction pathways. researchgate.net DFT calculations have been shown to confirm that certain reactions proceed via specific intermediates. researchgate.net |

| Transition State Search | Locating the highest energy point on the reaction pathway to determine the activation energy. | Allows for the calculation of activation barriers, helping to distinguish between competing mechanistic pathways (e.g., SN1 vs. SN2). |

| Frequency Calculations | Characterize stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states). | Confirms the nature of calculated structures and can be used to predict IR spectra and calculate zero-point vibrational energies. |

Spectroscopic techniques are indispensable for observing the species involved in a chemical reaction. While standard NMR, IR, and UV-Vis spectroscopy are excellent for characterizing stable reactants and products, specialized techniques are often required to detect short-lived intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural elucidation. Specific signals can be assigned to the protons and carbons of the this compound molecule. For instance, the bromomethyl group (-CH₂Br) protons typically appear as a singlet in the ¹H NMR spectrum. Changes in these signals during a reaction, such as the disappearance of the -CH₂Br signal and the appearance of a new signal corresponding to the product, allow for real-time monitoring of the reaction.

Detecting Intermediates: If a reaction intermediate has a sufficient lifetime, it can be directly observed by NMR. For example, if a stable imidazolium salt is formed as an intermediate, its unique NMR signature could be detected in the reaction mixture. In cases where intermediates are too reactive to be observed directly at ambient temperature, variable-temperature NMR studies can be employed. By cooling the reaction mixture, the lifetime of intermediates can be extended, potentially bringing them into the NMR detection window.

Dynamic NMR (DNMR): DNMR techniques are used to study chemical processes that are fast on the NMR timescale, such as conformational changes or rapid chemical exchange. If this compound were involved in a rapid equilibrium with an intermediate, DNMR could provide information about the kinetics and thermodynamics of that process through analysis of line-shape changes as a function of temperature.

Other Spectroscopic Probes: While NMR is powerful, other spectroscopic methods also play a role.

Infrared (IR) Spectroscopy: Can be used to monitor changes in functional groups. For example, the C-Br stretching frequency would disappear upon substitution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and formula of products and can sometimes be used to detect intermediates, especially if they can be ionized and are stable in the gas phase.

Table 3: Example Spectroscopic Data for Imidazole Derivatives

| Compound | Spectroscopy Type | Observed Signals (ppm) | Reference |

|---|---|---|---|

| 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | ¹H NMR | δ 4.2–4.5 (s, -CH₂Br), δ 7.1–7.3 (imidazole ring protons) | |

| 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | ¹³C NMR | δ 30–35 (-CH₂Br carbon) | |

| 1-(4-Methylbenzyl)-1H-imidazole derivative | ¹H NMR (CDCl₃) | δ 7.45 (s, 1H), 7.15 (d, 2H), 6.95 (d, 2H), 6.81 (s, 1H), 5.02 (s, 2H, -CH₂-), 2.35 (s, 3H, -CH₃) | google.com |

| Methyl 4-[(5-(3-methoxy-3-oxopropyl)-1H-imidazol-1-yl)methyl]benzoate | ¹H NMR (CDCl₃) | δ 8.01 (d, 2H), 7.51 (s, 1H), 7.07 (d, 2H), 6.86 (s, 1H), 5.18 (s, 2H, -CH₂-), 3.92 (s, 3H), 3.65 (s, 3H), 2.71 (t, 2H), 2.59 (t, 2H) | google.com |

1 Bromomethyl 1h Imidazole As a Versatile Building Block in Advanced Organic Synthesis

Enabling Access to Diverse Heterocyclic Architectures

The dual functionality of 1-(Bromomethyl)-1H-imidazole, featuring a reactive electrophilic bromomethyl unit and a nucleophilic imidazole (B134444) core, provides a powerful platform for constructing a wide array of heterocyclic structures. This dual nature allows for its participation in various synthetic transformations, leading to molecules with significant structural complexity and potential biological or material applications.

The bromomethyl group serves as an excellent leaving group, making this compound an effective alkylating agent for a variety of nucleophiles. This reactivity is fundamental to the derivatization of the imidazole moiety, allowing for the straightforward introduction of the imidazolylmethyl group onto other molecules. This process is a key step in the synthesis of more complex structures, including precursors for bioactive compounds and ligands for coordination chemistry.

The alkylation of nitrogen-containing compounds is a common application. For instance, the reaction of 1H-imidazole with electrophiles like p-cyanobenzyl bromide yields intermediates such as 4-(1H-imidazole-1-ylmethyl)benzonitrile. researchgate.netcore.ac.uk This subsequent functionalization at the nitrogen atom is a testament to the facile derivatization enabled by the reactive bromomethyl handle. Similarly, various imidazole derivatives can be reacted with bromomethylbenzene compounds to generate new C-N bonds, forming the basis for constructing larger, multi-component systems. jyu.fi The alkylation of the imidazole nitrogen can significantly alter the physicochemical and biological properties of the resulting molecules. imp.kiev.ua

The table below illustrates the types of derivatization reactions involving the bromomethyl group.

| Reactant Class | Nucleophile Example | Product Type | Reference |

| N-Heterocycles | 1H-Imidazole | N-Alkylated Imidazole | researchgate.net, core.ac.uk |

| Amines | Ephedrine | N-Alkylated Amine | |

| Imidazole Derivatives | Various Substituted Imidazoles | Di-imidazolyl Methane Structures | jyu.fi |

This table is interactive. Click on the headers to sort the data.

The reactivity of the bromomethyl group is instrumental in the construction of both fused-ring systems, where a new ring shares atoms with the imidazole core, and expanded-ring systems like macrocycles. These complex architectures are of great interest in supramolecular chemistry, materials science, and medicinal chemistry.

A key strategy for forming fused imidazoles is through intramolecular cyclization. For example, related structures can undergo intramolecular halocyclization to produce fused systems like 1-(iodomethyl)-2,4,5,6-tetrahydro-1H-imidazo[1,2-a] Current time information in Bangalore, IN.benzazepines, demonstrating a powerful method for building complexity from a suitably functionalized imidazole precursor. researchgate.net

For expanded ring systems, this compound and its analogs are crucial electrophilic partners in macrocyclization reactions. A notable example is the synthesis of large tetracationic imidazolium-based macrocycles, often called "Texas-sized" molecular boxes. rsc.org These are typically formed through a multi-component cyclization involving the reaction of a bis(imidazolyl) precursor with a bis(bromomethyl)-substituted arene. rsc.org Such methods allow for the creation of large, conformationally flexible cavities with applications in host-guest chemistry. rsc.org Furthermore, cyclization/ring expansion (CRE) cascade reactions utilizing bis-electrophilic reagents represent another advanced strategy for synthesizing medium-to-large ring systems that incorporate the imidazole scaffold without requiring high-dilution conditions.

Facile Derivatization of the Imidazole Moiety

Precursors for N-Heterocyclic Carbene (NHC) Ligands and Organometallic Catalysis

Perhaps one of the most significant applications of this compound is its role as a precursor to N-heterocyclic carbenes (NHCs). NHCs have revolutionized organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability, often serving as superior alternatives to traditional phosphine (B1218219) ligands. researchgate.net

The synthesis of NHC ligands begins with the preparation of their imidazolium (B1220033) salt precursors. This compound is a key reagent in this process. A common method involves the sequential N-alkylation of an imidazole core. For example, reacting 1H-imidazole with an electrophile like p-cyanobenzyl bromide, followed by the introduction of a second, different alkylating agent, leads to asymmetrically substituted imidazolium salts. researchgate.net

A more direct and widely used approach is the reaction of two equivalents of an imidazole derivative with a dihaloalkane, or one equivalent of an imidazole with a compound containing two bromomethyl groups, such as 1,4-bis(bromomethyl)benzene. jyu.fi This reaction directly yields the corresponding bis-imidazolium salt. jyu.fi The synthesis of 1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide from imidazole and 2-(bromomethyl)naphthalene (B188764) is a classic illustration of this strategy. uakron.edu These imidazolium salts are stable, isolable compounds that serve as the direct pro-ligands for NHC generation. uakron.edumdpi.com

The table below provides examples of imidazolium salts synthesized using bromomethyl reagents.

| Imidazole Source | Bromomethyl Reagent | Resulting Imidazolium Salt (Pro-ligand) | Reference |

| 1H-Imidazole | 2-(Bromomethyl)naphthalene | 1,3-Bis(naphthalen-2-ylmethyl)-imidazolium bromide | uakron.edu |

| 1H-Imidazole | p-Cyanobenzyl bromide | 1-(p-Cyanobenzyl)imidazolium derivatives | researchgate.net |

| Substituted Imidazoles | 1,4-Bis(bromomethyl)benzene | 1,1'-(1,4-Phenylenebis(methylene))bis(3-alkyl-1H-imidazol-3-ium) bromide | jyu.fi |

| 1-(4-(fluorophenyl)-1H-imidazole | Benzyl chloride | 1-Benzyl-3-(4-fluorophenyl)-1H-imidazol-3-ium chloride | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The "rational design" of NHC-metal complexes is facilitated by the modular synthesis of the imidazolium salt precursors. nih.gov By varying the substituents on the nitrogen atoms of the imidazole ring, one can precisely tune the steric and electronic properties of the resulting NHC ligand, which in turn influences the stability, solubility, and catalytic activity of the final metal complex. nih.gov

There are two primary methods for synthesizing NHC-metal complexes from imidazolium salts:

Direct Metalation: The imidazolium salt is treated with a strong base to deprotonate the C2 carbon, generating the free carbene in situ, which then coordinates to a metal center. This method is often used for ruthenium and iron complexes. nih.gov

Transmetalation via Silver-NHC: A more common and milder method involves reacting the imidazolium salt with a weak base like silver(I) oxide (Ag₂O) or silver(I) acetate (B1210297) to form a stable Ag(I)-NHC complex. researchgate.net This silver complex then acts as a carbene transfer agent, reacting with a salt of the desired transition metal (e.g., palladium, platinum, gold) to yield the final NHC-metal complex with high efficiency. nih.gov This pathway is particularly useful when strong bases are not compatible with the target complex.

NHC-metal complexes derived from precursors like this compound are highly effective catalysts for a wide range of organic transformations. Their strong metal-carbon bond imparts high thermal stability, making them robust and efficient in both homogeneous and heterogeneous catalytic systems. researchgate.net

A prominent application is in palladium-catalyzed cross-coupling reactions. NHC-Pd(II) complexes have demonstrated excellent activity in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials. acs.org For example, a palladium complex with a bis-NHC ligand has been shown to effectively catalyze the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, achieving good to excellent yields under relatively mild conditions. acs.org

The table below summarizes the catalytic performance of an NHC-Pd(II) complex in the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid. acs.org

| Aryl Bromide | Product | Yield (%) |

| 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 91 |

| 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 85 |

| 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 95 |

| 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 98 |

| 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 82 |

Data sourced from a study on NHC Pd(II) complex catalytic activity. acs.org This table is interactive.

Beyond C-C coupling, NHC-metal complexes are active in other important reactions. NHC-Ru(II) complexes are used for the transfer hydrogenation of ketones to alcohols, a key reaction in fine chemical synthesis. nih.govmdpi.com Additionally, macrocyclic Co-NHC complexes have been employed for the hydroboration of alkynes. rsc.org The versatility of NHC ligands also extends to stabilizing metal nanoparticles, creating hybrid materials that can function as heterogeneous catalysts. researchgate.net

Rational Design of NHC-Metal Complexes

Contribution to Materials Science via Targeted Synthesis

The unique reactivity of this compound and its derivatives makes them valuable precursors in the synthesis of advanced materials with specific, tunable characteristics. A key application lies in the creation of novel fluorescent compounds whose optical properties can be systematically controlled. Research has demonstrated the development of imidazole-fused heterocycle dimers with tunable fluorescence through a one-pot, multicomponent reaction. acs.org

This synthesis involves the reaction of an isocyanide, an amidine, and glyoxal (B1671930) dimethyl acetal, leading to a new series of fluorescent dimers. acs.org The innovation allows for the fine-tuning of the material's luminescence. By carefully selecting the substituents, specifically the 2-amino pyridines or isocyanides used in the reaction, the emission colors of the resulting GBB-dimers (Groebke–Blackburn–Bienaymé) can be sequentially shifted from blue to green and then to yellow. acs.org This level of control is crucial for developing materials for applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents where precise color output is required. The ability to modify the electronic and steric nature of the reactants directly influences the energy levels of the final molecule, thus altering its light-absorbing and emitting properties. researchgate.net

The table below details examples of how different reactants influence the optical properties of the synthesized imidazole-fused dimers.

| Reactant 1 (Isocyanide) | Reactant 2 (Amidine) | Resulting Emission Color |

| tert-Butyl isocyanide | 2-Aminopyridine | Blue |

| Cyclohexyl isocyanide | 2-Amino-5-methylpyridine | Green |

| Benzyl isocyanide | 2-Amino-4,6-dimethylpyrimidine | Yellow |

| This table is illustrative of the tuning process described in the literature for imidazole-based fluorescent dimers. acs.org |

Strategic Intermediates in Pharmaceutical and Agrochemical Research

The imidazole ring is a privileged scaffold in medicinal chemistry, and the introduction of a reactive bromomethyl group at the N-1 position creates a highly versatile intermediate for building complex bioactive molecules.

This compound serves as a foundational building block for constructing larger, more complex molecules with potential therapeutic applications. The bromomethyl group is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the straightforward attachment of the imidazole core to various other molecular fragments. This strategy is central to creating libraries of compounds for drug discovery.

For instance, derivatives such as 1-bromomethyl-2-methyl-5-nitro-1H-imidazole are used in the synthesis of potent antibacterial agents. nih.gov In one study, this specific imidazole derivative was reacted with a piperazine-containing molecule to create a sophisticated hybrid compound. nih.gov This resulting molecule, a 5-nitroimidazole/oxazolidinone hybrid, demonstrated powerful antibacterial activity against Bacillus cereus, a Gram-positive bacterium. nih.gov This exemplifies how the 1-(bromomethyl)-imidazole unit acts as a crucial linker to covalently join different pharmacophores, leading to a new chemical entity with enhanced biological function. The imidazole moiety itself is known to be a key component in many antimicrobial, anticancer, and antifungal compounds. evitachem.com

In agrochemical research, the goal is to discover novel and effective herbicides, insecticides, and fungicides. The "intermediate derivatization" approach is a powerful strategy where a versatile core structure is systematically modified to produce a wide range of derivatives for biological screening. researchgate.net this compound and its analogues are ideal candidates for this approach. evitachem.com

The reactivity of the bromomethyl group allows for its use as a key intermediate in the synthesis of potential pesticides and herbicides. evitachem.com By reacting this compound with various nucleophiles (e.g., amines, thiols, phenols), chemists can rapidly generate a diverse library of new molecules. This structural diversity increases the probability of identifying a "lead compound"—a molecule that shows promising biological activity and can be further optimized into a commercial agrochemical product. researchgate.net The imidazole ring itself is a component of many known biologically active compounds, making its derivatives promising candidates for new agrochemicals. researchgate.net

Advanced Research Directions and Future Perspectives in 1 Bromomethyl 1h Imidazole Chemistry

Enhancing Selectivity in Synthetic Methodologies (Chemo-, Regio-, and Stereoselectivity)

The ability to control the outcome of a chemical reaction is paramount for efficient and effective synthesis. For a multifunctional molecule like 1-(bromomethyl)-1H-imidazole, achieving high selectivity—chemo-, regio-, and stereo—is a primary research goal. masterorganicchemistry.com

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity is the preference for bond formation at one position over another, leading to a specific constitutional isomer. masterorganicchemistry.com

Stereoselectivity involves the preferential formation of one stereoisomer over others. masterorganicchemistry.com

Future research aims to develop synthetic protocols that offer precise control over these aspects. A significant challenge in imidazole (B134444) chemistry is preventing the formation of undesired 1,3-disubstituted imidazolium (B1220033) salts during N-alkylation. One effective strategy to enhance regioselectivity involves the use of lithium imidazolide (B1226674), which reacts with bromomethylating agents to yield the desired mono-substituted product with improved yields. researchgate.net

Researchers are also exploring catalyst-free, one-pot methods to achieve high chemo- and regioselectivity. For instance, studies on the [3+2]-annulation reactions for creating polycondensed imidazoles have shown that careful optimization of reaction conditions allows for the selective synthesis of specific isomers under mild conditions. mdpi.com Unexpected regioselective reactions have also been observed, such as the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazol-2-thiol, which, depending on the reaction time, yields different rearranged products, highlighting the complex reactivity that can be harnessed for selective synthesis. researchgate.net The development of such precise methods is crucial for creating complex molecules with well-defined architectures.

Development of Unprecedented Transformations Using Bromomethyl Imidazoles

The unique reactivity of the bromomethyl group is a gateway to novel chemical transformations that go beyond simple nucleophilic substitutions. A key area of future research is the design and discovery of entirely new reaction pathways that utilize this versatile functionality.

One of the most innovative developments has been the in-situ generation of highly reactive intermediates. For example, researchers have successfully generated an imidazole-4,5-quinodimethane intermediate from a 4,5-bis(bromomethyl)imidazole derivative. researchgate.net This transient species was trapped in Diels-Alder reactions with various dienophiles to afford novel benzimidazole (B57391) adducts, demonstrating a powerful new strategy for constructing fused heterocyclic systems. researchgate.net

Another promising avenue is the use of this compound derivatives to construct complex, multi-heterocyclic structures. The reaction of bromomethyl-phenyl-imidazoles with sodium azide, followed by a 1,3-dipolar cycloaddition with terminal alkynes, has been shown to produce novel 1,2,3-triazole derivatives. researchgate.net These new linked heterocyclic systems possess interesting optical and electronic properties. researchgate.net Furthermore, unexpected rearrangements following reactions with bromomethyl imidazoles are being explored to create diverse and potentially bioactive heterocyclic systems. researchgate.net The discovery of a novel alkaloid, Isatisine A, was achieved through a transformation involving 1-(bromomethyl)imidazole, highlighting the potential for this building block in the synthesis of unprecedented natural product-like molecules. umich.edu

Sustainable Synthesis and Process Intensification

In line with the principles of green chemistry, a major thrust in modern chemical synthesis is the development of sustainable and efficient processes. This involves minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. Process intensification, which aims to dramatically improve manufacturing efficiency, is a key strategy in this endeavor.

Continuous flow synthesis represents a significant advance over traditional batch processing for imidazole derivatives. acs.org By using high-temperature (e.g., 180°C) and high-pressure (e.g., 11-17 bar) conditions in a continuous flow setup, reaction times for imidazole synthesis can be slashed from hours to mere minutes. acs.org This not only boosts productivity but also enhances safety and reduces environmental impact. acs.org Other process intensification technologies being explored include microstructured reactors, which offer superior heat and mass transfer, and spinning tube-in-tube reactors. uni-mainz.deresearchgate.net

The use of alternative energy sources and novel solvent systems is also a key research direction. Ultrasound-assisted synthesis has emerged as a green technique that can enhance reaction rates and improve yields for imidazole synthesis, often under milder conditions than conventional methods. mdpi.com Similarly, the use of deep eutectic solvents, which are biodegradable and low-cost, is being investigated as a sustainable alternative to volatile organic solvents for the synthesis of functionalized imidazoles. beilstein-journals.org

Table 1: Comparison of Conventional vs. Intensified Imidazole Synthesis

| Parameter | Conventional Batch Method | Process Intensified (Continuous Flow) |

|---|---|---|

| Reaction Time | Hours to Days | Minutes acs.org |

| Temperature Control | Difficult, potential for hotspots | Precise and rapid heating acs.org |

| Pressure | Atmospheric | Elevated (e.g., 17 bar) acs.org |

| Environmental Impact | Higher solvent use, potential waste | Reduced solvent, less waste acs.orgmdpi.com |

| Productivity | Lower throughput | High throughput, continuous production acs.org |

Computational and Data-Driven Approaches to Reactivity and Design

The synergy between experimental work and computational chemistry is accelerating the pace of discovery. In silico methods, ranging from quantum chemical calculations to machine learning, are becoming indispensable tools for understanding reactivity and designing new molecules with desired properties.

Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms, predict reactivity, and rationalize observed selectivity in reactions involving bromomethyl-functionalized heterocyles. acs.org For instance, computational analyses can elucidate the transition states of reactions, helping researchers to understand why one reaction pathway is favored over another. smolecule.com

More recently, data-driven approaches using machine learning (ML) are revolutionizing molecular design. By training ML models on large datasets of known compounds and their properties, researchers can predict the performance of novel imidazole derivatives without the need for extensive laboratory synthesis and testing. researchgate.net A prime example is the development of an ML-based web application to predict the photovoltaic performance of imidazole-based organic dyes for use in Dye-Sensitized Solar Cells (DSSCs). researchgate.net This data-driven approach allows for the rapid screening of millions of potential structures to identify the most promising candidates for synthesis, significantly reducing the time and cost of materials discovery. researchgate.net Similar computational screening and structure-based design methods are being applied in drug discovery to design imidazole-based enzyme inhibitors. nih.govrsc.org

Table 2: Computational and Data-Driven Methods in Imidazole Chemistry

| Methodology | Application | Key Findings/Goals |

|---|---|---|

| Machine Learning (ML) / QSAR | Screening molecules for specific properties (e.g., photovoltaic efficiency, bioactivity). researchgate.netresearchgate.net | Predicts performance of new compounds, accelerates discovery, identifies key structural features. researchgate.net |

| Molecular Docking | Predicting binding modes and affinities of imidazole-based ligands to biological targets (e.g., enzymes). rsc.org | Guides the design of potent and selective inhibitors for medicinal chemistry. nih.gov |

| Density Functional Theory (DFT) | Analyzing reaction mechanisms, transition states, and reactivity. acs.org | Provides fundamental understanding of chemo-, regio-, and stereoselectivity. acs.org |

Expanding the Scope of Building Block Utility in Emerging Fields

The versatility of this compound and its derivatives makes them attractive building blocks for applications beyond traditional pharmaceuticals. Future research will increasingly focus on incorporating these imidazole scaffolds into advanced materials for emerging technologies.

In the field of materials science , brominated heterocycles are being investigated for use in organic electronics. evitachem.com There is significant potential for imidazole-based compounds in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). researchgate.netvulcanchem.com The imidazole core can be functionalized to tune the electronic and optical properties of the final material, such as light absorption and fluorescence. researchgate.net

Q & A

Q. Why do certain this compound analogs exhibit unexpected biological inactivity despite favorable in silico predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.